molecular formula C10H12N2O2 B11963589 Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- CAS No. 59276-03-8

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

Cat. No.: B11963589
CAS No.: 59276-03-8
M. Wt: 192.21 g/mol
InChI Key: ZUUAKXMTKFCWJM-UHFFFAOYSA-N
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Description

Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of formamide, where the formamide groups are connected through a 1,3-phenylenebis(methylene) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- typically involves the reaction of formamide with a 1,3-phenylenebis(methylene) precursor. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- is unique due to its specific 1,3-phenylenebis(methylene) linker, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[[3-(formamidomethyl)phenyl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4,7-8H,5-6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUAKXMTKFCWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CNC=O)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341943
Record name Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59276-03-8
Record name Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-FORMYLAMINOMETHYL-BENZYL)-FORMAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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